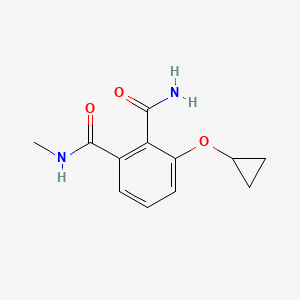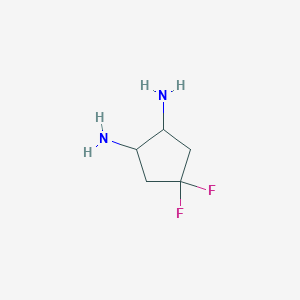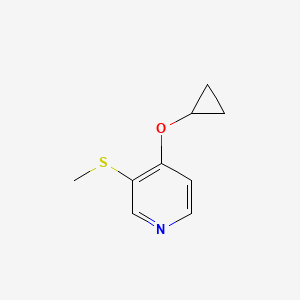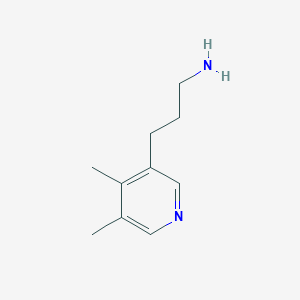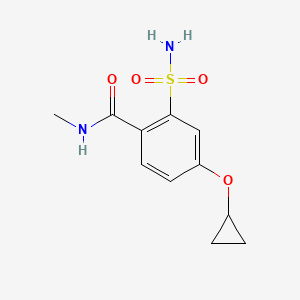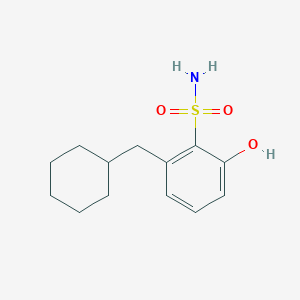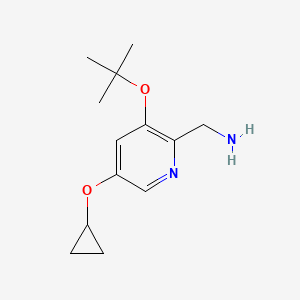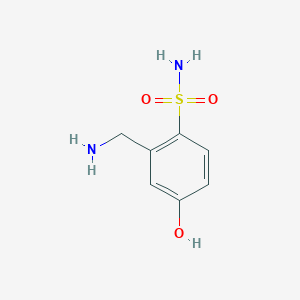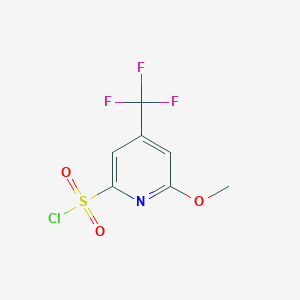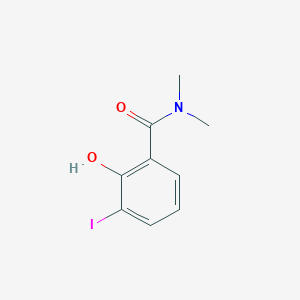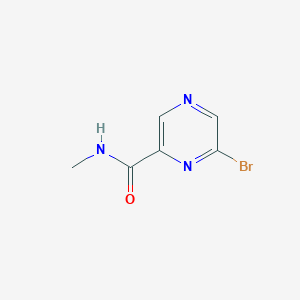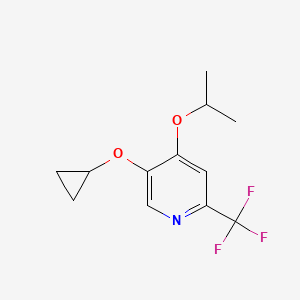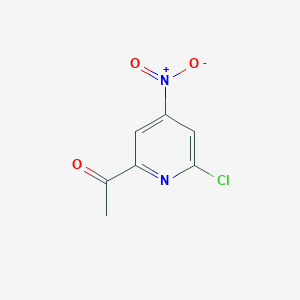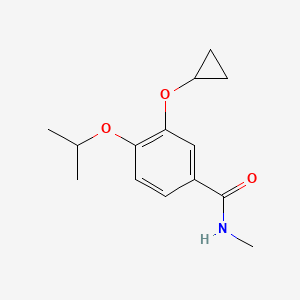
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzamide core. It is known for its high purity, typically not less than 98% .
準備方法
The synthesis of 3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide involves several steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with methylamine under controlled conditions.
Introduction of Cyclopropoxy and Isopropoxy Groups: The cyclopropoxy and isopropoxy groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of cyclopropyl and isopropyl alcohols in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy or isopropoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols or amines.
科学的研究の応用
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: Preliminary studies suggest that this compound may have pharmacological properties, making it a candidate for drug development. Its effects on specific molecular targets are of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
類似化合物との比較
3-Cyclopropoxy-4-isopropoxy-N-methylbenzamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-isopropyl-N-methylbenzamide: This compound has a similar structure but with an isopropyl group instead of an isopropoxy group.
4-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide: This compound features dimethyl substitution on the benzamide core and has a molecular weight of 263.33 g/mol.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
3-cyclopropyloxy-N-methyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-9(2)17-12-7-4-10(14(16)15-3)8-13(12)18-11-5-6-11/h4,7-9,11H,5-6H2,1-3H3,(H,15,16) |
InChIキー |
QYNCWFRWHFPTTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


